molecular formula C13H21ClN4O2S B7595105 3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine

3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine

Cat. No. B7595105
M. Wt: 332.85 g/mol
InChI Key: UKZIPCDEZONPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is also known as CESPA and has a unique chemical structure that makes it a promising candidate for developing new drugs.

Mechanism of Action

The mechanism of action of CESPA is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins that play a crucial role in the development and progression of various diseases. For example, CESPA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
CESPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. It has also been shown to have an inhibitory effect on the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using CESPA in lab experiments is its unique chemical structure, which makes it a promising candidate for developing new drugs. However, the limitations of using CESPA in lab experiments include its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for research on CESPA, including:
1. Investigating its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.
2. Developing new methods for synthesizing CESPA that are more efficient and cost-effective.
3. Studying the mechanism of action of CESPA in more detail to better understand how it works and how it can be used to develop new drugs.
4. Investigating the potential side effects of CESPA and developing strategies to mitigate them.
5. Exploring the potential of CESPA as a tool for studying the role of specific enzymes or proteins in disease development and progression.
In conclusion, CESPA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential as a drug candidate for various diseases.

Synthesis Methods

The synthesis of CESPA involves several steps, including the reaction of 2-amino-5-chloropyridine with ethyl chloroformate, followed by the reaction of the resulting compound with 4-ethylpiperazine and sulfonyl chloride. The final product is obtained by purification and isolation of the compound.

Scientific Research Applications

CESPA has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is medicinal chemistry, where CESPA has been investigated for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

3-chloro-N-ethyl-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClN4O2S/c1-3-15-13-12(14)9-11(10-16-13)21(19,20)18-7-5-17(4-2)6-8-18/h9-10H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZIPCDEZONPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=N1)S(=O)(=O)N2CCN(CC2)CC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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